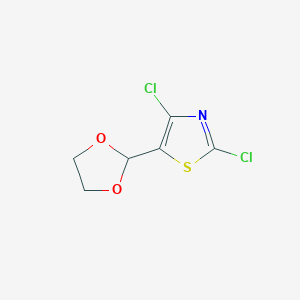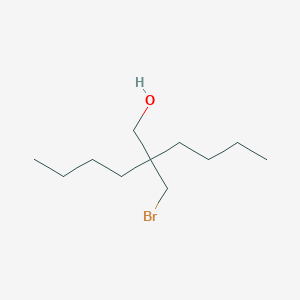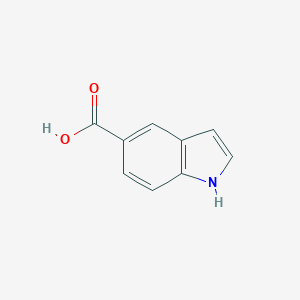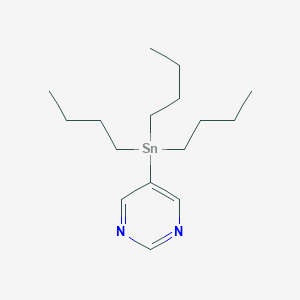![molecular formula C13H23NO4 B178237 Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 126503-08-0](/img/structure/B178237.png)
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Descripción general
Descripción
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
The mechanism of action of tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and insects.
Biochemical and Physiological Effects
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has been found to have both biochemical and physiological effects. In biochemical studies, the compound has been found to inhibit the activity of certain enzymes, including cholinesterase and acetylcholinesterase. In physiological studies, the compound has been found to have insecticidal properties, as well as anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate in lab experiments include its potential as an anti-cancer agent and pesticide, as well as its relatively low toxicity. However, the limitations of using the compound in lab experiments include its complex synthesis method, as well as the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. These include further studies on its potential as an anti-cancer agent and pesticide, as well as studies on its mechanism of action and potential side effects. Additionally, research on the synthesis method of the compound may lead to the development of more efficient and cost-effective methods. Finally, studies on the compound’s potential applications in other fields, such as materials science and engineering, may also be explored.
In conclusion, tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound that has significant potential in various scientific research fields. Further research is needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, the compound has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells. In agriculture, the compound has been studied for its potential as a pesticide, as it has been found to have insecticidal properties.
Propiedades
Número CAS |
126503-08-0 |
|---|---|
Nombre del producto |
Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate |
Fórmula molecular |
C13H23NO4 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-10-9-13(16-7-8-17-13)5-6-14(10)11(15)18-12(2,3)4/h10H,5-9H2,1-4H3 |
Clave InChI |
NLDOEFRGMONVKA-UHFFFAOYSA-N |
SMILES |
CC1CC2(CCN1C(=O)OC(C)(C)C)OCCO2 |
SMILES canónico |
CC1CC2(CCN1C(=O)OC(C)(C)C)OCCO2 |
Sinónimos |
1,4-Dioxa-8-azaspiro[4.5]decane-8-carboxylic acid, 7-Methyl-, 1,1-diMethylethyl ester |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


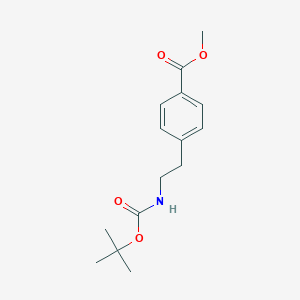
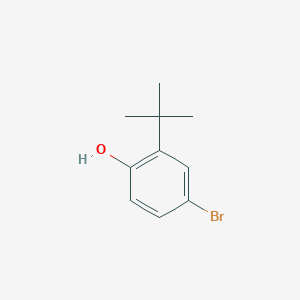

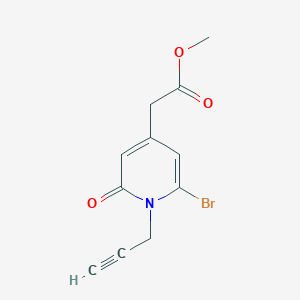
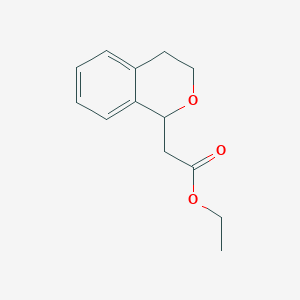
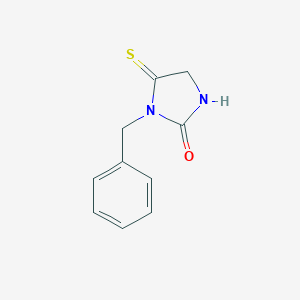
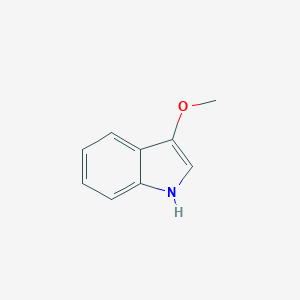
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane](/img/structure/B178177.png)
